molecular formula C13H19NO2 B3132976 ethyl 4-(Methyl(phenyl)amino)butanoate CAS No. 38113-78-9

ethyl 4-(Methyl(phenyl)amino)butanoate

Cat. No. B3132976
CAS RN: 38113-78-9
M. Wt: 221.29 g/mol
InChI Key: MMNYLRPQFIUOFQ-UHFFFAOYSA-N
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Description

Ethyl 4-(Methyl(phenyl)amino)butanoate is a chemical compound with the molecular formula C13H19NO2 . It is an ester, which is a class of compounds that are derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of ethyl 4-(Methyl(phenyl)amino)butanoate consists of a butanoate (four-carbon) backbone with a methyl(phenyl)amino group attached to the fourth carbon . The ester functional group (COO) connects the butanoate backbone to an ethyl group .


Physical And Chemical Properties Analysis

The predicted boiling point of ethyl 4-(Methyl(phenyl)amino)butanoate is 320.5±25.0 °C, and its predicted density is 1.036±0.06 g/cm3 . Its pKa is predicted to be 5.35±0.50 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(Methyl(phenyl)amino)butanoate has been utilized in various synthetic chemical processes. For instance, its derivatives have been synthesized and characterized for potential antimicrobial applications. The process involves multiple steps, including condensation, reduction, and cyclization reactions, as demonstrated in the synthesis of substituted phenyl azetidines with antimicrobial properties (Doraswamy & Ramana, 2013).

Chemical Synthesis and Reaction Studies

  • Studies have also explored the reactivity of compounds related to Ethyl 4-(Methyl(phenyl)amino)butanoate in various chemical reactions. For example, reactions between similar compounds and phenyl isocyanate or isothiocyanate have been investigated to understand the influence of electron-withdrawing groups and solvent polarity on reaction outcomes (Maquestiau, Eynde, & Monclus, 2010).

Structural Analysis and Stereochemistry

  • The compound and its intermediates have been traced and analyzed in the synthesis of other complex molecules. For instance, tracing of ethyl 2-acetyl-3-(phenylamino)butanoate intermediates was performed during the synthesis of N-arylpiperidones. The structural confinement and stereochemistry of these molecules were elucidated using techniques like 2D NMR spectroscopy and X-ray crystallography (Rajesh et al., 2012).

Pharmaceutical Research

  • In the pharmaceutical domain, derivatives of Ethyl 4-(Methyl(phenyl)amino)butanoate have been synthesized and explored for various medicinal applications. For example, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, an intermediate of a medically significant compound, highlights its relevance in drug development (Shen Zheng-rong, 2007).

Mechanism of Action

The mechanism of action of ethyl 4-(Methyl(phenyl)amino)butanoate is not specified in the available resources. As an ester, its reactivity is generally centered around the ester functional group .

properties

IUPAC Name

ethyl 4-(N-methylanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYLRPQFIUOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(Methyl(phenyl)amino)butanoate

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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